2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide
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Overview
Description
2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a nitrobenzamide moiety, which is often associated with various pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The nitrobenzamide moiety can be introduced through nitration and subsequent amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nitrobenzamide group may also contribute to its biological effects by interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
N-methyltryptamine: An indole derivative with similar structural features.
Sumatriptan: Contains an indole moiety and is used as a medication for migraines
Uniqueness
2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19N3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide |
InChI |
InChI=1S/C19H19N3O3/c1-12-6-7-17-16(10-12)14(11-21-17)8-9-20-19(23)15-4-3-5-18(13(15)2)22(24)25/h3-7,10-11,21H,8-9H2,1-2H3,(H,20,23) |
InChI Key |
PDMJTIILJPXBKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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